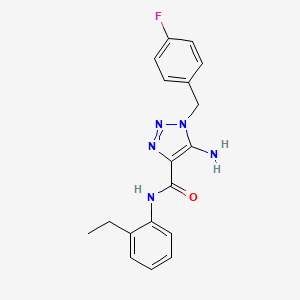

![molecular formula C15H14N2OS B2464890 N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide CAS No. 345992-25-8](/img/structure/B2464890.png)

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide” is a small molecule that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed and characterized via various spectral data . The compound has a chemical formula of C15H14N2OS .Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Indole carboxamides, particularly those structurally related to N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide, have been shown to be potent allosteric modulators of the cannabinoid type 1 receptor (CB1). Studies have identified key structural requirements for these compounds to effectively modulate CB1, including chain length, electron withdrawing groups, and amino substituents. These structural elements significantly influence binding affinity and cooperativity, illustrating the potential of these compounds in modulating receptor activity and signaling pathways (Khurana et al., 2014).

Synthesis and Characterisation in Pharmacological Research

The compound and its derivatives have been synthesized and characterized, with their structures established through various techniques such as NMR, IR, and mass spectral data. These synthesized compounds have been utilized in docking studies and evaluated for antimicrobial activity. The comprehensive characterization and exploration of these compounds' bioactivity highlight their significance in drug discovery and pharmaceutical research (Spoorthy et al., 2021).

Synthesis of PET Tracers for Imaging Cancer Tyrosine Kinase

Indole carboxamides have also been utilized in the synthesis of potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. The synthesis process involves nucleophilic substitution and purification procedures, reflecting the compound's role in developing diagnostic tools for cancer detection (Ji‐Quan Wang et al., 2005).

Antimicrobial Activity and Synthesis in Green Chemistry

In green chemistry, derivatives of this compound have been synthesized using environmentally friendly methods. These compounds exhibit potential antimicrobial activity, showcasing their role in developing new therapeutic agents (Sowmya et al., 2018).

Mechanism of Action

Target of Action

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide primarily targets the Actin-related protein 2/3 complex subunit . This complex plays a crucial role in the regulation of actin polymerization, a process vital for cell movement and intracellular transport .

Mode of Action

It is believed to interact with its targets, leading to changes in the actin polymerization process . This interaction could potentially alter cellular functions such as movement and transport.

Biochemical Pathways

The compound’s interaction with the Actin-related protein 2/3 complex subunit may affect the actin polymerization pathway

Result of Action

Given its target, it is plausible that the compound could influence cell movement and intracellular transport by modulating actin polymerization .

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-15(14-6-3-9-19-14)16-8-7-11-10-17-13-5-2-1-4-12(11)13/h1-6,9-10,17H,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPABVAIADVEYBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2464810.png)

![5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2464811.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464812.png)

![4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2464813.png)

![Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464814.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464816.png)

![1-(3-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464817.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine](/img/structure/B2464818.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2464826.png)

![1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene](/img/structure/B2464829.png)